1-ETHYL-4-{[2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
1-ETHYL-4-{[2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE is a complex heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
The synthesis of 1-ETHYL-4-{[2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE involves several steps. Traditional methods for synthesizing pyrazoles include cyclocondensation and cycloaddition reactions . Recent advancements have introduced multicomponent one-pot procedures, photoredox reactions, and transition-metal catalyzed reactions to improve efficiency and yield . Industrial production methods often involve optimizing these synthetic routes to scale up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
1-ETHYL-4-{[2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine derivatives, nucleophiles, and electrophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic addition-elimination reactions can yield hydrazine-coupled pyrazole derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a scaffold for the synthesis of more complex heterocyclic systems . In biology and medicine, pyrazole derivatives are known for their pharmacological activities, including antileishmanial and antimalarial properties .
Mechanism of Action
The mechanism of action of 1-ETHYL-4-{[2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. Pyrazoles are known to exhibit tautomerism, which can influence their reactivity and biological activity . The compound may act on various enzymes and receptors, modulating their activity and leading to therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
1-ETHYL-4-{[2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other pyrazole derivatives, such as 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid and ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate . These compounds share similar structural features but differ in their substituents and functional groups, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct reactivity and pharmacological activities.
Properties
IUPAC Name |
1-ethyl-4-[[2-(3-methyl-4-nitropyrazol-1-yl)acetyl]amino]pyrazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N7O4/c1-3-17-4-8(11(16-17)12(13)21)14-10(20)6-18-5-9(19(22)23)7(2)15-18/h4-5H,3,6H2,1-2H3,(H2,13,21)(H,14,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRRKMHJGYVZSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N)NC(=O)CN2C=C(C(=N2)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N7O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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